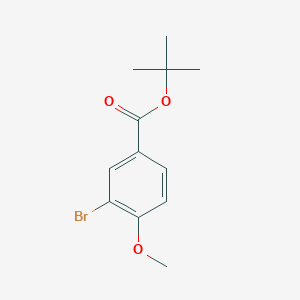

tert-Butyl 3-bromo-4-methoxybenzoate

Description

Overview of tert-Butyl 3-bromo-4-methoxybenzoate: Strategic Importance of its Structural Features in Organic Chemistry

This compound is a polysubstituted aromatic compound that embodies the strategic advantages of halogenated benzoate (B1203000) esters. Its structure is characterized by a benzene (B151609) ring substituted with a bromo group, a methoxy (B1213986) group, and a tert-butyl ester. Each of these functional groups imparts specific properties and reactivity to the molecule, making it a highly valuable intermediate in organic synthesis.

The bromo substituent at the 3-position is a key feature, serving as a versatile synthetic handle. This bromine atom can readily participate in a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups. This capability is of paramount importance in the construction of complex molecular scaffolds found in many biologically active compounds.

The methoxy group at the 4-position is an electron-donating group that influences the electronic properties of the aromatic ring. It can affect the regioselectivity of subsequent electrophilic aromatic substitution reactions and can also play a role in modulating the biological activity of the final target molecule.

The tert-butyl ester functionality serves a dual purpose. Firstly, it acts as a protecting group for the carboxylic acid. The bulky tert-butyl group provides steric hindrance, preventing the ester from undergoing unwanted reactions under certain conditions. Secondly, the tert-butyl ester can be selectively cleaved under specific acidic or thermal conditions to reveal the carboxylic acid, which can then be further functionalized. This controlled deprotection is a crucial aspect of multi-step synthetic strategies.

The specific arrangement of these substituents on the benzene ring of this compound provides a unique combination of reactivity and stability, making it a strategic building block for the synthesis of a diverse array of complex molecules, particularly in the field of medicinal chemistry. smolecule.com

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 876752-69-1 | uni.lu |

| Molecular Formula | C12H15BrO3 | uni.lu |

| Molecular Weight | 287.15 g/mol | echemi.com |

Current Research Landscape and Emerging Areas of Investigation for Analogous Aromatic Systems in Synthetic Transformations

The field of synthetic organic chemistry is continually evolving, with a strong emphasis on the development of efficient and sustainable methods for the construction of complex molecules. Research into polysubstituted aromatic systems, analogous to this compound, is at the forefront of these advancements. researchgate.net A significant area of investigation is the development of novel catalytic systems for the functionalization of these aromatic cores. This includes the use of earth-abundant metal catalysts and the exploration of photoredox catalysis to drive previously challenging transformations under mild conditions.

The synthesis of bioactive molecules, including pharmaceuticals and agrochemicals, remains a primary driver of research in this area. researchgate.net There is a growing interest in the late-stage functionalization of complex molecules, where a robust building block like a substituted benzoate ester can be introduced late in a synthetic sequence to rapidly generate a library of analogues for structure-activity relationship studies. This approach is highly valuable in drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-bromo-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)8-5-6-10(15-4)9(13)7-8/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZBVVBWFXQJMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70831969 | |

| Record name | tert-Butyl 3-bromo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70831969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876752-69-1 | |

| Record name | tert-Butyl 3-bromo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70831969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization for Tert Butyl 3 Bromo 4 Methoxybenzoate

Established Synthetic Routes to Halogenated Alkoxybenzoate Esters

The preparation of tert-Butyl 3-bromo-4-methoxybenzoate typically follows a linear sequence involving two primary steps: the formation of a tert-butyl ester and the regioselective bromination of the aromatic ring. The order of these steps can be varied, constituting two primary synthetic routes.

Esterification Approaches for tert-Butyl Benzoate (B1203000) Formation

The introduction of a tert-butyl group to a carboxylic acid presents a challenge due to the steric hindrance of the tertiary alcohol. Standard Fischer esterification conditions often require modification to be effective. athabascau.ca

Fischer-Speier Esterification: This classical method involves the reaction of a carboxylic acid (4-methoxybenzoic acid) with an alcohol (tert-butanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, and the water formed during the reaction is removed. athabascau.camasterorganicchemistry.com However, the bulky nature of tert-butanol (B103910) can lead to low yields. Microwave-assisted protocols in sealed vessels have been shown to accelerate esterification, though yields with tertiary alcohols remain lower than with primary or secondary alcohols. usm.my

Reaction with Isobutylene (B52900): A more efficient method for forming tert-butyl esters involves the acid-catalyzed addition of the carboxylic acid to isobutylene. google.com In this approach, isobutylene is bubbled through a solution of the carboxylic acid in the presence of a catalytic amount of a strong acid like sulfuric acid or trifluoromethanesulfonic acid. This method avoids the direct use of tert-butanol and often results in nearly quantitative yields of the desired tert-butyl ester. google.com

Use of tert-Butyl Acetate (B1210297): Another effective procedure utilizes tert-butyl acetate as the source of the tert-butyl group. In the presence of a strong acid, tert-butyl acetate exists in equilibrium with isobutylene, which then reacts with the carboxylic acid. This method provides a controlled release of isobutylene, enhancing safety and scalability. orgsyn.org

Below is a table summarizing various esterification approaches for forming tert-butyl benzoates.

| Method | Reagents | Catalyst | Key Features |

| Fischer Esterification | Carboxylic Acid, tert-Butanol | H₂SO₄, TsOH | Equilibrium-limited; requires excess alcohol and water removal. athabascau.camasterorganicchemistry.com |

| Reaction with Isobutylene | Carboxylic Acid, Isobutylene | H₂SO₄, CF₃SO₃H | High yields; avoids direct use of tert-butanol. google.com |

| tert-Butyl Acetate Method | Carboxylic Acid, tert-Butyl Acetate | H₂SO₄ | Safe and scalable; controlled generation of isobutylene. orgsyn.org |

Strategies for Regioselective Bromination of Methoxybenzoic Acid Derivatives

The bromination of the aromatic ring must be regioselective to yield the desired 3-bromo isomer. The directing effects of the substituents on the benzene (B151609) ring play a crucial role. The methoxy (B1213986) (-OCH₃) group at position 4 is a strongly activating, ortho, para-directing group. The tert-butoxycarbonyl group [-C(O)O-tBu] at position 1 is a deactivating, meta-directing group. For the precursor tert-butyl 4-methoxybenzoate (B1229959), the position para to the methoxy group is blocked. Therefore, electrophilic substitution is strongly directed to the positions ortho to the methoxy group (positions 3 and 5).

Electrophilic Aromatic Bromination with NBS: N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic rings. wikipedia.org The choice of solvent is critical; using acetonitrile (B52724) (CH₃CN) as the solvent favors electrophilic aromatic substitution, leading to the desired nuclear bromination. mdma.chnih.gov In contrast, solvents like carbon tetrachloride (CCl₄) under radical initiation conditions tend to promote benzylic bromination if an alkyl group were present on the ring. wikipedia.orgmdma.ch For activated systems like methoxybenzenes, the reaction with NBS in acetonitrile often proceeds rapidly at room temperature to give high yields of the ring-brominated product. mdma.ch

Various catalysts can be employed to enhance the reactivity and selectivity of NBS. For instance, mandelic acid has been shown to catalyze aromatic bromination with NBS under mild, aqueous conditions by activating the NBS through halogen bonding. organic-chemistry.org

The table below outlines common strategies for regioselective bromination.

| Reagent/System | Solvent | Key Features |

| NBS | Acetonitrile | High regioselectivity for nuclear bromination of activated rings. mdma.chnih.gov |

| NBS / Mandelic Acid | Aqueous | Catalytic activation of NBS; mild conditions. organic-chemistry.org |

| NBS / Silica Gel | Carbon Tetrachloride | Effective for specific substrates, promoting clean reactions. nih.gov |

Exploration of Alternative Precursors and Convergent Synthesis Strategies for Enhanced Efficiency

Route A: Esterification Followed by Bromination

In this route, 4-methoxybenzoic acid is first converted to its tert-butyl ester, tert-butyl 4-methoxybenzoate. nih.gov This intermediate is then subjected to regioselective bromination, as described in section 2.1.2, to yield the final product.

Step 1: 4-methoxybenzoic acid + Isobutylene/H⁺ → tert-Butyl 4-methoxybenzoate

Step 2: tert-Butyl 4-methoxybenzoate + NBS → this compound

This approach benefits from carrying out the bromination on a less polar, more soluble ester intermediate, which can facilitate reaction workup and purification.

Route B: Bromination Followed by Esterification

This alternative strategy involves the initial bromination of 4-methoxybenzoic acid to form 3-bromo-4-methoxybenzoic acid. This brominated carboxylic acid intermediate is subsequently esterified using one of the methods suitable for tert-butyl ester formation.

Step 1: 4-methoxybenzoic acid + Brominating Agent → 3-Bromo-4-methoxybenzoic acid

Step 2: 3-Bromo-4-methoxybenzoic acid + Isobutylene/H⁺ → this compound

This route may be advantageous if the bromination of the free carboxylic acid is more selective or higher yielding than the bromination of the ester. However, the presence of the bromine atom might influence the subsequent esterification step.

The choice between these convergent pathways depends on the relative yields, purities, and ease of handling of the intermediates in each step.

Optimization of Reaction Conditions for Improved Yield, Purity, and Scalability

Optimizing reaction conditions is essential for developing a synthetic route that is efficient, cost-effective, and scalable. Key parameters for both the esterification and bromination steps must be considered.

Optimization of Esterification: For Fischer esterification, parameters such as temperature, catalyst concentration, and the ratio of alcohol to carboxylic acid significantly influence the reaction conversion. researchgate.net Studies have shown that increasing the temperature can improve reaction rates. usm.myresearchgate.net For reactions involving equilibrium, kinetic analysis can be a powerful tool for rational optimization, allowing for the use of near-equimolar amounts of reagents by understanding the influence of catalysts and conditions. nih.gov When using isobutylene, controlling the temperature and the rate of gas addition is crucial for both safety and achieving high conversion. google.com

Optimization of Bromination: The key to optimizing the bromination step is to maximize the yield of the desired 3-bromo isomer while minimizing the formation of other isomers or poly-brominated byproducts.

Reagent and Catalyst: The choice of brominating agent is paramount. While molecular bromine can be used, NBS is often preferred for its ease of handling and higher selectivity. wku.edu The use of catalysts like mandelic acid or zeolites can improve para-selectivity (or ortho-selectivity if the para position is blocked) and allow for milder reaction conditions. nih.govorganic-chemistry.org

Solvent: As previously noted, the solvent plays a critical role. Acetonitrile is highly effective for the nuclear bromination of methoxy-activated rings with NBS. mdma.ch This avoids the use of hazardous chlorinated solvents like CCl₄. organic-chemistry.org

Temperature: Electrophilic aromatic bromination of highly activated rings can often be performed at or below room temperature, which helps to prevent side reactions and the formation of undesired isomers. nih.gov Controlling the temperature is especially important when dealing with powerful brominating systems to ensure high regioselectivity. nih.gov

By carefully tuning these parameters, the synthesis of this compound can be rendered more efficient, producing a final product of high purity in a scalable and reproducible manner.

Reactivity Profiles and Mechanistic Studies of Tert Butyl 3 Bromo 4 Methoxybenzoate

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic chemistry, and tert-Butyl 3-bromo-4-methoxybenzoate is an amenable partner in several such transformations. The presence of the aryl bromide allows for oxidative addition to low-valent metal centers, initiating catalytic cycles that lead to the formation of new chemical bonds.

Suzuki-Miyaura Cross-Coupling: Development and Application in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forging C-C bonds, typically between an organoboron compound and an organohalide. libretexts.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of the boron reagents. nih.gov

The efficacy of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst, ligand, and solvent. Dialkylbiaryl phosphine (B1218219) ligands, for instance, have proven to be broadly applicable in palladium-catalyzed cross-coupling reactions. nih.gov The selection of the solvent is also critical; for example, ethanol (B145695) is considered a non-toxic and environmentally friendly option. nih.gov In some cases, n-butanol has been identified as the ideal solvent, particularly when water is excluded from the reaction, as its presence can lead to the undesirable reduction of the aryl halide. nih.gov The choice of base is another key parameter, with potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) being commonly employed. nih.gov

Table 1: Influence of Ligand and Solvent on Suzuki-Miyaura Coupling

| Parameter | Observation | Citation |

|---|---|---|

| Ligand Type | Dialkylbiaryl phosphine ligands are highly effective for a wide range of substrates. | nih.gov |

| Solvent | Ethanol is a favorable green solvent. | nih.gov |

| Solvent | n-Butanol can be optimal, especially in the absence of water. | nih.gov |

| Base | K₃PO₄ and K₂CO₃ are commonly used bases. | nih.gov |

The Suzuki-Miyaura reaction is well-regarded for its wide substrate scope and functional group tolerance, making it a valuable tool for the synthesis of biaryl compounds. nih.govnih.gov The reaction can accommodate a variety of substituents on both the aryl halide and the organoboron partner. nih.gov This versatility allows for the synthesis of complex biaryl structures, which are important motifs in pharmaceuticals and materials science. nih.gov However, challenges can arise with sterically hindered substrates, which may require higher catalyst loadings to achieve good yields. researchgate.net

The electronic nature of substituents on the aryl bromide can significantly influence the efficiency of the Suzuki-Miyaura coupling. The tert-butyl ester and methoxy (B1213986) groups on the this compound ring are electron-donating and electron-withdrawing groups, respectively, which can modulate the reactivity of the C-Br bond. In a study involving 3,4,5-tribromo-2,6-dimethylpyridine, it was observed that the reaction with ortho-methoxyphenylboronic acid led to a mixture of mono- and disubstituted products, indicating that the position and electronics of the substituents play a crucial role in determining the regioselectivity of the coupling. nih.gov The presence of ester groups can sometimes be incompatible with certain strong bases like KOtBu, necessitating the use of milder bases which may, in turn, slow down the reaction rate. libretexts.org

Buchwald-Hartwig Amination: Exploration for C-N Bond Formation from Aryl Bromides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an aryl halide with an amine. libretexts.orgwikipedia.org This reaction has become a staple in organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant improvement over traditional methods for synthesizing aryl amines. wikipedia.org The reaction is typically carried out using a palladium catalyst in the presence of a phosphine ligand and a base. nih.gov The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results. nih.gov The reaction can be performed in various non-polar solvents like toluene, and while it requires an inert atmosphere, it is not overly sensitive to trace amounts of oxygen. libretexts.orgnih.gov

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Role | Common Examples | Citation |

|---|---|---|---|

| Catalyst | Facilitates the C-N bond formation | Palladium complexes | libretexts.orgwikipedia.org |

| Ligand | Modulates catalyst activity and stability | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | nih.gov |

| Base | Activates the amine and facilitates the catalytic cycle | t-BuOLi, t-BuONa, Cs₂CO₃ | nih.gov |

| Solvent | Provides the reaction medium | Toluene, THF, dioxane | libretexts.orgnih.gov |

Copper-Catalyzed Cross-Coupling Reactions: Reactivity with Organometallic Reagents (e.g., Grignard Cross-Coupling for analogous structures)

While palladium catalysis is prevalent, copper-catalyzed cross-coupling reactions offer a cheaper and less toxic alternative. rsc.org These reactions have been successfully employed for the coupling of aryl bromides with various organoboranes. rsc.org Copper catalysis can be particularly effective for electron-deficient aryl bromides and heteroaryl bromides. rsc.org

In the context of analogous structures, copper catalysts have been used for the cross-coupling of propargylic ethers with aryl Grignard reagents. researchgate.net This demonstrates the potential for copper to facilitate C-C bond formation with organometallic reagents. Furthermore, copper has been shown to catalyze the cross-coupling of Grignard reagents with primary alkyl halides and alkynyl halides, highlighting its versatility in forming various types of carbon-carbon bonds. nih.govnih.gov

Elucidation of Copper-Mediated Reaction Mechanisms

Copper-catalyzed reactions, particularly Ullmann-type couplings, are pivotal in the functionalization of aryl halides like this compound. The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halide molecules to form a symmetric biaryl. byjus.comtestbook.comwikipedia.org More broadly, Ullmann-type reactions encompass copper-catalyzed nucleophilic aromatic substitutions between aryl halides and various nucleophiles. byjus.comtestbook.comorganic-chemistry.org

The mechanism of these reactions has been a subject of extensive study. While an oxidative addition/reductive elimination pathway involving a Cu(III) intermediate has been postulated, it is considered less likely for copper compared to palladium. wikipedia.orgorganic-chemistry.org The generally accepted mechanism involves the formation of an active copper(I) species from metallic copper at elevated temperatures. byjus.com This species undergoes oxidative addition with the aryl halide to form an organocopper intermediate (ArCuX). wikipedia.org This intermediate then reacts with the second coupling partner.

Several mechanistic pathways have been proposed for the coupling step itself, including:

Oxidative addition/Reductive elimination: Formation of a Cu(III) intermediate followed by reductive elimination. researchgate.net

Sigma bond metathesis: The copper center remains in the Cu(I) or Cu(II) oxidation state. researchgate.net

Single electron transfer (SET) or Iodine atom transfer (IAT): These pathways involve radical intermediates and a Cu(I)/Cu(II) cycle. researchgate.net

Recent studies suggest that for reactions involving aryl iodides and amines or alcohols, the mechanism may proceed via an SET or IAT pathway. researchgate.net For this compound, the presence of both an electron-donating methoxy group and an electron-withdrawing ester group can influence the electronic properties of the aromatic ring, thereby affecting the kinetics and feasibility of these copper-mediated transformations. Copper(I) oxide has also been shown to be an effective co-catalyst in related cross-coupling reactions, offering a practical alternative that avoids more toxic reagents. nih.gov

Functional Group Transformations at the Aryl Bromide Moiety

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) at the aryl bromide position of this compound represents a key class of transformations. In SNAr reactions, the bromine atom is displaced by a nucleophile. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex).

Reductive Dehalogenation Pathways and Their Applications

Reductive dehalogenation is a transformation where the bromine atom on the aromatic ring is replaced by a hydrogen atom. This process is valuable for removing halogen atoms at later stages of a synthesis or for creating specific substitution patterns that are not directly accessible.

Catalytic transfer hydrogenation is a common method for achieving this. This technique uses a hydrogen donor molecule, such as isopropanol (B130326) or formate (B1220265) salts, in the presence of a transition metal catalyst, typically palladium on carbon (Pd/C). acs.orgrsc.org For instance, a variety of (hetero)aryl bromides can be dehalogenated using a palladium N-Heterocyclic Carbene (NHC) catalyst with potassium phosphate as a mild base and isopropanol serving as the reductant. acs.org The use of formate salts as the hydrogen source is also well-established and provides an efficient, green alternative. acs.orgnih.gov

The reaction proceeds by the transfer of hydrogen to the catalyst, followed by the hydrogenolysis of the carbon-bromine bond. These methods are often chemoselective, tolerating other functional groups present in the molecule, such as the ester and methoxy groups in this compound. Microbial-mediated dehalogenation has also been observed for brominated phenolic compounds under anaerobic conditions, suggesting potential biocatalytic routes. nih.gov

Reactivity at the Ester and Methoxy Moieties

Ester Hydrolysis and Transesterification Reactions under Varying Conditions

The tert-butyl ester group is a common protecting group for carboxylic acids due to its characteristic stability under basic conditions and lability under acidic conditions.

Hydrolysis: The cleavage of the sterically hindered tert-butyl ester in this compound to the corresponding carboxylic acid (hydrolysis) is typically challenging under standard basic saponification conditions. arkat-usa.org However, specialized methods have been developed for the hydrolysis of such hindered esters. One effective protocol involves using sodium hydroxide (B78521) in a non-aqueous medium like a methanol/dichloromethane mixture at room temperature, which saponifies hindered esters efficiently. arkat-usa.orgresearchgate.net The reduced solvation of the hydroxide anion in this non-aqueous system enhances its nucleophilicity, allowing it to attack the sterically crowded carbonyl group. researchgate.net Other reported methods for cleaving tert-butyl benzoates include using potassium trimethylsilanolate in THF or trimethyltin (B158744) hydroxide. chemicalforums.com

Transesterification: Transesterification is the process of converting one ester into another by reaction with an alcohol. This reaction can be catalyzed by acids, bases, or enzymes. nih.govrepec.org For tert-butyl esters, Lewis acids like B(C₆F₅)₃ have been shown to be effective catalysts for transesterification with α-aryl α-diazoesters under mild conditions. rsc.org The reaction proceeds via activation of the carbonyl group by the Lewis acid, followed by nucleophilic attack from the alcohol. The choice of catalyst and reaction conditions is crucial to achieve high yields and avoid competing side reactions. nih.gov

Table 1: Selected Reagents for Hydrolysis of Hindered tert-Butyl Esters

| Reagent/System | Solvent(s) | Conditions | Reference |

|---|---|---|---|

| NaOH | MeOH/CH₂Cl₂ | Room Temperature | arkat-usa.org, researchgate.net |

| LiI | Pyridine | 110 °C | chemicalforums.com |

| Potassium trimethylsilanolate | THF | 80 °C | chemicalforums.com |

| Trimethyltin hydroxide | 1,2-DCE | 80 °C | chemicalforums.com |

| Molecular Iodine (I₂) | Acetonitrile (B52724) | Reflux | researchgate.net |

Selective Modifications and Reactions Involving the Methoxy Group

The methoxy group on the aromatic ring is generally stable, but it can be cleaved (O-demethylation) to yield a phenol (B47542) under specific conditions. This transformation is significant for introducing a hydroxyl group, which can serve as a handle for further functionalization.

Chemical Demethylation: Cleavage of aryl methyl ethers typically requires strong acids or Lewis acids. wikipedia.orgmasterorganicchemistry.com Reagents like boron tribromide (BBr₃) are highly effective but can be harsh. masterorganicchemistry.com Acidic concentrated lithium bromide (ACLB) has been shown to demethylate various lignin-derived aromatic compounds under more moderate conditions (e.g., 110 °C). rsc.org The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by an SN2 attack on the methyl carbon by the bromide ion. rsc.org The electronic nature of other substituents on the ring can influence the rate of this reaction. rsc.org Nickel-catalyzed reductive cleavage of C-O bonds, sometimes assisted by Lewis acids like AlMe₃, provides another route for demethylation. recercat.catresearchgate.net

Biocatalytic Demethylation: Enzymatic methods offer a mild and highly selective alternative. Cytochrome P450 enzymes, such as CYP199A4 from Rhodopseudomonas palustris, can efficiently demethylate 4-methoxybenzoic acid and its derivatives. rsc.orguq.edu.au The reaction is highly regioselective, strongly favoring demethylation at the para position over ortho or meta positions. rsc.org The mechanism proceeds through the formation of a hemiacetal, which then spontaneously eliminates formaldehyde (B43269) to give the corresponding phenol. rsc.org Engineered variants of these enzymes show enhanced activity towards a broader range of para-substituted methoxy benzenes. uq.edu.au

Table 2: Reagents and Catalysts for O-Demethylation of Aryl Methoxy Ethers

| Reagent/Catalyst | Type | Conditions | Reference |

|---|---|---|---|

| Boron tribromide (BBr₃) | Lewis Acid | Typically low temperature in inert solvent | masterorganicchemistry.com |

| Acidic Conc. LiBr (ACLB) | Acid/Nucleophile | 110 °C | rsc.org |

| Ni(COD)₂/PCy₃ / HSiMe(OMe)₂ | Transition Metal Catalyst | Reductive | recercat.cat |

| CYP199A4 Enzyme | Biocatalyst | Mild, aqueous | rsc.org, uq.edu.au |

Mechanistic Elucidation and Computational Insights into Reactivity Pathways

The reactivity of this compound is primarily dictated by the carbon-bromine bond and the electronic effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) at the para-position is an electron-donating group, which can influence the electron density of the aromatic ring and affect the rate and outcome of reactions. The tert-butyl ester group at the meta-position has both steric bulk and electronic effects to consider.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are fundamental transformations for aryl halides. The generally accepted mechanism for these reactions provides a framework for understanding the reactivity of this compound.

Identification of Key Intermediates and Transition States

The catalytic cycle of palladium-catalyzed cross-coupling reactions typically involves a sequence of well-defined steps with key intermediates and transition states. For this compound, the cycle would likely proceed as follows:

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. In this step, the C-Br bond is cleaved, and the palladium center inserts itself, forming a square planar palladium(II) intermediate. The presence of bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), can facilitate this step by stabilizing the resulting palladium complex.

Transmetalation (for Suzuki-Miyaura): In a Suzuki-Miyaura coupling, the next step involves transmetalation, where an organoboron compound (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex. This step typically requires a base to activate the organoboron species.

Carbopalladation (for Heck): In a Heck reaction, the arylpalladium(II) intermediate undergoes carbopalladation by adding across an alkene. This forms a new carbon-carbon bond and a new alkylpalladium(II) intermediate.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are expelled as the final product. This regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in mapping the energy profiles of these reaction pathways. These studies can identify the structures of transition states and intermediates, providing insight into the rate-determining step of the reaction. For substituted bromobenzenes, the electronic nature of the substituents can significantly impact the energetics of these steps. The electron-donating methoxy group in this compound would be expected to increase the electron density on the aromatic ring, potentially slowing down the oxidative addition step compared to an unsubstituted bromobenzene.

Kinetic Studies and Reaction Rate Determination for Catalytic Cycles

Kinetic studies are crucial for understanding the factors that control the rate of a reaction and for optimizing reaction conditions. For the palladium-catalyzed coupling of an aryl bromide like this compound, the rate of reaction is influenced by several factors, including the nature of the catalyst, the solvent, the base (in Suzuki reactions), and the electronic and steric properties of the substrates.

Below is a hypothetical data table illustrating the kind of kinetic data that could be generated for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, based on typical findings for similar reactions.

Table 1: Hypothetical Kinetic Data for the Suzuki-Miyaura Coupling of this compound

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |

| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 80 | 8 | 88 |

| 3 | Pd(PPh₃)₄ | - | Cs₂CO₃ | THF | 70 | 10 | 82 |

| 4 | PdCl₂(dppf) | - | Na₂CO₃ | DMF | 90 | 12 | 79 |

This table is illustrative and not based on experimental results for the specific compound.

The rate law for such a reaction is often complex and can depend on the concentrations of the aryl halide, the organoboron reagent, the catalyst, and the base. The turnover frequency (TOF), a measure of catalyst activity, can be determined from the initial rate of the reaction. For a series of substituted aryl bromides, the TOF values would be expected to correlate with the electronic properties of the substituents, as described by Hammett parameters.

Strategic Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Construction of Complex Aromatic and Heteroaromatic Scaffolds

The presence of both a bromo and a methoxy (B1213986) substituent on the benzene (B151609) ring of tert-butyl 3-bromo-4-methoxybenzoate allows for sequential and site-selective functionalization. The bromine atom serves as a handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, or amino groups. The methoxy group, on the other hand, can be retained in the final product or cleaved to reveal a phenol (B47542), which can be further modified.

A significant application of this compound is in the synthesis of intermediates for the pharmaceutical industry. Its structure is a key component in the preparation of compounds with potential therapeutic activity. For instance, it has been utilized as a starting material in the synthesis of Fatty Acid Synthase (FASN) inhibitors. google.com FASN is a crucial enzyme in the de novo synthesis of fatty acids and has been identified as a therapeutic target for various diseases, including non-alcoholic steatohepatitis (NASH). google.com In one patented synthetic route, this compound is used to construct a biphenyl (B1667301) intermediate, which is a core component of the final FASN inhibitor. google.com

Table 1: Application in Pharmaceutical Intermediate Synthesis

| Target Compound Class | Therapeutic Target | Synthetic Utility of this compound |

|---|

The structural motifs accessible from this compound are also of interest in the development of new agrochemicals. The principles of molecular design for bioactive compounds often overlap between pharmaceuticals and agrochemicals. The ability to generate a library of substituted biphenyls and other complex aromatics from this starting material allows for the exploration of structure-activity relationships in the search for new herbicides, fungicides, and insecticides. The precise substitution pattern can be tuned to optimize efficacy, selectivity, and environmental persistence.

Beyond life sciences, this compound is a valuable precursor for the synthesis of functional materials. The aromatic core can be incorporated into polymers, liquid crystals, and organic light-emitting diode (OLED) materials. The bromine atom facilitates polymerization and cross-coupling reactions to build up larger conjugated systems, while the methoxy and tert-butyl ester groups can be used to fine-tune the material's physical and electronic properties, such as solubility, thermal stability, and charge transport characteristics.

Integration into Multi-Component Reactions and Cascade Processes

The reactivity of this compound makes it an ideal candidate for use in multi-component reactions (MCRs) and cascade processes. These powerful synthetic strategies allow for the construction of complex molecules in a single step from three or more starting materials, which increases efficiency and reduces waste. For example, the bromine atom can participate in a palladium-catalyzed MCR, where an alkyne and another coupling partner are introduced in a single pot, leading to highly functionalized aromatic products.

Strategic Considerations in Retrosynthetic Analysis for Target Molecule Synthesis

In the planning of a total synthesis of a complex target molecule, this compound can be identified as a key strategic fragment during retrosynthetic analysis. Its pre-functionalized nature simplifies the synthetic route by providing readily available handles for key bond-forming reactions.

A critical aspect of using this compound in multi-step synthesis is the ability to control chemoselectivity and regioselectivity. The bromine atom is the primary site for cross-coupling reactions under palladium catalysis. The tert-butyl ester is generally stable under these conditions but can be selectively hydrolyzed under acidic conditions. The methoxy group is also relatively robust but can be cleaved using strong Lewis acids like boron tribromide if a free phenol is required at a later stage. This differential reactivity allows for a planned sequence of reactions, where different parts of the molecule are modified in a specific order, avoiding the need for extensive protecting group manipulations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 3-bromo-4-methoxybenzoate, and how can intermediates be optimized for yield?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, tert-butyl esters are often prepared using Suzuki-Miyaura coupling with aryl bromides (e.g., tert-butyl 4-bromo-2-nitrobenzoate, structurally analogous) . Key steps include:

- Use of tetrakis(triphenylphosphine)palladium(0) as a catalyst.

- Optimizing reaction conditions (e.g., reflux in 1,2-dimethoxyethane/water under inert atmosphere).

- Monitoring reaction progress via TLC or HPLC to isolate intermediates.

Q. How should this compound be purified to minimize impurities from side reactions?

- Methodology :

- Liquid-Liquid Extraction : Separate organic phases using dichloromethane or ethyl acetate, followed by washing with sodium bicarbonate to remove acidic byproducts .

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to resolve ester derivatives. Purity can be verified via integration for characteristic tert-butyl singlet (~1.3 ppm) and aromatic protons .

- Recrystallization : Employ tert-butyl ether or hexane as solvents for high-purity crystalline products, as seen in tert-butyl peroxy ester purification .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodology :

- : Identify tert-butyl protons (singlet at δ 1.3 ppm), methoxy group (singlet at δ 3.8-4.0 ppm), and aromatic protons (split patterns due to bromine and methoxy substituents) .

- : Confirm ester carbonyl (~165-170 ppm) and quaternary tert-butyl carbon (~80 ppm) .

- IR Spectroscopy : Detect ester C=O stretch (~1720 cm) and C-O-C stretches (~1250 cm) .

Advanced Research Questions

Q. How do steric effects of the tert-butyl group influence reaction kinetics in cross-coupling reactions involving this compound?

- Methodology :

- DFT Calculations : Model the transition state to assess steric hindrance from the tert-butyl group. Explicit solvent molecules (e.g., DMF or THF) must be included to account for solvation effects, as shown in triazinane studies .

- Kinetic Profiling : Compare reaction rates with/without tert-butyl substituents using stopped-flow techniques. For example, tert-butyl hydroperoxide’s decomposition kinetics were analyzed via adiabatic calorimetry .

Q. What strategies mitigate contradictions in reported solubility data for this compound in polar aprotic solvents?

- Methodology :

- Controlled Solubility Assays : Use dynamic light scattering (DLS) or UV-Vis spectroscopy to measure solubility in DMSO, DMF, or acetonitrile under standardized temperatures (25°C ± 0.1°C).

- Data Reconciliation : Cross-validate with computational solubility parameters (Hansen solubility parameters) and experimental phase diagrams, as applied in tert-butyl acrylate studies .

Q. How can thermal stability and decomposition pathways of this compound be analyzed under accelerated storage conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Monitor mass loss at 40–150°C to identify decomposition thresholds.

- Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events (e.g., tert-butyl peroxybenzoate decomposition at 124°C ).

- Adiabatic Calorimetry : Simulate worst-case storage scenarios (e.g., ARC for tert-butyl hydroperoxide ).

Q. What are the implications of using this compound as a building block in pharmaceutical intermediates, and how can regioselectivity challenges be addressed?

- Methodology :

- Protecting Group Strategy : Exploit the tert-butyl group’s steric bulk to shield reactive sites during multi-step syntheses (e.g., carbamate protection in kinase inhibitor synthesis ).

- Directed Ortho-Metalation : Use methoxy and bromine substituents to direct lithiation for functionalization, as demonstrated in aryl boronic acid syntheses .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodology :

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis, as recommended for tert-butyl esters .

- PPE : Use explosion-proof equipment and grounded metal containers, similar to tert-butyl hydroperoxide handling .

- Ventilation : Conduct reactions in fume hoods with <1% solvent vapor concentration, per OSHA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.